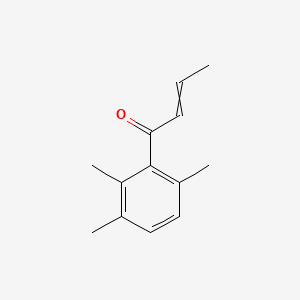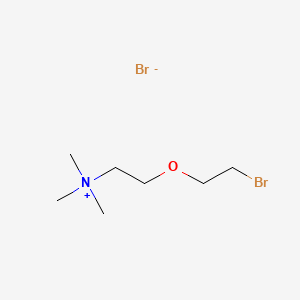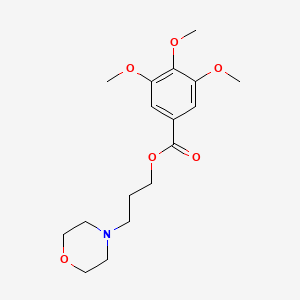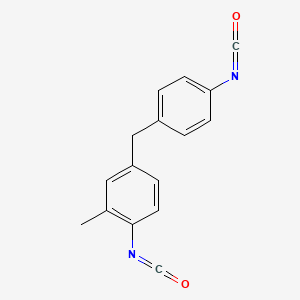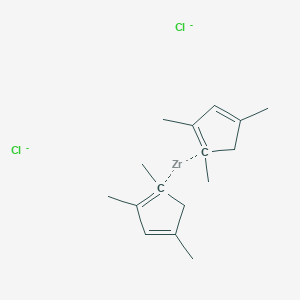
1,2,4-Trimethylcyclopenta-1,3-diene;zirconium;dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Trimethylcyclopenta-1,3-diene;zirconium;dichloride is a chemical compound that belongs to the class of organometallic compounds. It is composed of a zirconium atom coordinated to a 1,2,4-trimethylcyclopenta-1,3-diene ligand and two chloride ions. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,2,4-Trimethylcyclopenta-1,3-diene;zirconium;dichloride can be synthesized through the reaction of zirconium tetrachloride with 1,2,4-trimethylcyclopenta-1,3-diene in the presence of a reducing agent. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve moderate temperatures and the use of solvents like tetrahydrofuran or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,2,4-Trimethylcyclopenta-1,3-diene;zirconium;dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium complexes.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of nucleophiles like alkyl lithium or Grignard reagents.
Major Products
Oxidation: Zirconium dioxide or other zirconium oxides.
Reduction: Lower oxidation state zirconium complexes.
Substitution: Various organozirconium compounds depending on the substituent used.
科学的研究の応用
1,2,4-Trimethylcyclopenta-1,3-diene;zirconium;dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential in medical applications, such as targeted drug delivery and imaging.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
作用機序
The mechanism of action of 1,2,4-trimethylcyclopenta-1,3-diene;zirconium;dichloride involves the coordination of the zirconium atom to the diene ligand and chloride ions. This coordination creates a stable complex that can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reaction or application. For example, in catalytic reactions, the compound can activate substrates by coordinating to them and facilitating their transformation.
類似化合物との比較
1,2,4-Trimethylcyclopenta-1,3-diene;zirconium;dichloride can be compared with other similar organozirconium compounds, such as:
Cyclopentadienylzirconium dichloride: Similar structure but with a cyclopentadienyl ligand instead of a trimethylcyclopentadiene ligand.
Bis(cyclopentadienyl)zirconium dichloride: Contains two cyclopentadienyl ligands and is commonly used in polymerization reactions.
Zirconocene dichloride: Another organozirconium compound with two cyclopentadienyl ligands, widely used as a catalyst in olefin polymerization.
The uniqueness of this compound lies in its specific ligand structure, which imparts distinct reactivity and stability compared to other organozirconium compounds.
特性
分子式 |
C16H24Cl2Zr-2 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
1,2,4-trimethylcyclopenta-1,3-diene;zirconium;dichloride |
InChI |
InChI=1S/2C8H12.2ClH.Zr/c2*1-6-4-7(2)8(3)5-6;;;/h2*4H,5H2,1-3H3;2*1H;/p-2 |
InChIキー |
QAXQBWSCTSARHY-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=C(C1)C)C.CC1=CC(=C(C1)C)C.[Cl-].[Cl-].[Zr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


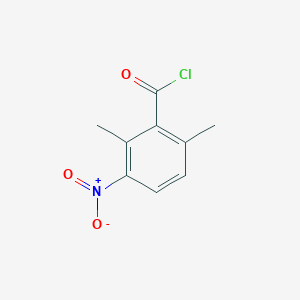
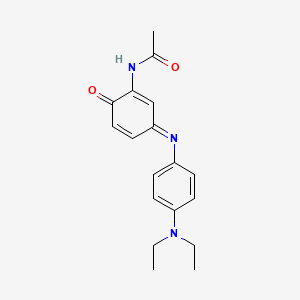
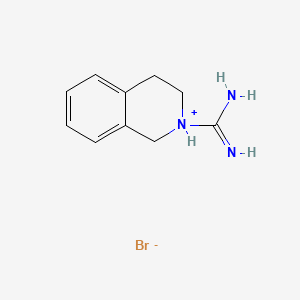
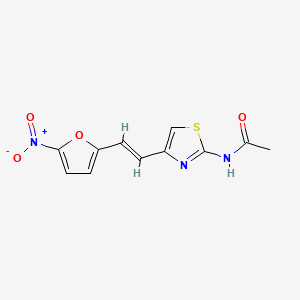
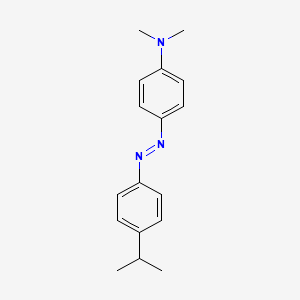
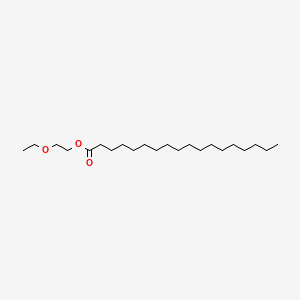

![2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)-](/img/structure/B13752630.png)
![2-[(Propan-2-ylideneamino)oxy]hexan-1-ol](/img/structure/B13752646.png)
